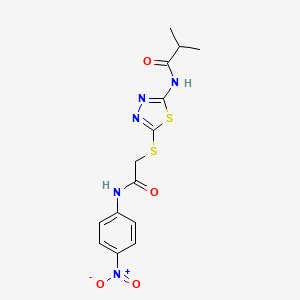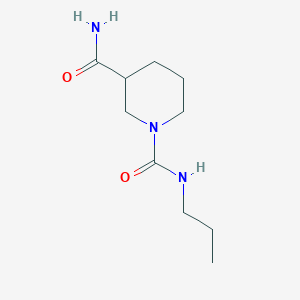![molecular formula C14H18N4OS2 B4105676 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B4105676.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)butanamide
Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)butanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of the thiadiazole family, which is known for its diverse pharmacological properties.
Preparation Methods
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)butanamide typically involves a multi-step process. One common synthetic route includes the following steps :
Starting Materials: Amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and may require the use of solvents and catalysts to optimize yield and purity.
Chemical Reactions Analysis
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be modified by introducing different substituents.
Common Reagents and Conditions: These reactions typically require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and solvents.
Major Products: The products formed depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)butanamide has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly urease inhibitors, which are important in the treatment of infections caused by Helicobacter pylori.
Medicine: Due to its potential biological activities, it is being explored for its therapeutic potential in various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)butanamide involves its interaction with specific molecular targets . For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for the treatment of infections caused by urease-producing bacteria.
Comparison with Similar Compounds
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)butanamide can be compared with other thiadiazole derivatives :
2-amino-5-mercapto-1,3,4-thiadiazole: Known for its nucleophilic properties due to the presence of amine and thiol groups.
2-amino-5-(methylthio)-1,3,4-thiadiazole: Used in the synthesis of various heterocyclic compounds.
2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid: A side chain for ceftaroline fosamil, an antibiotic.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS2/c1-4-10(20-14-18-17-13(15)21-14)12(19)16-11-8(2)6-5-7-9(11)3/h5-7,10H,4H2,1-3H3,(H2,15,17)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEZKISWEGLZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC=C1C)C)SC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-morpholinyl)ethyl]-2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide hydrochloride](/img/structure/B4105601.png)
![4-chloro-N-(2-chloro-6-fluorobenzyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4105605.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4105613.png)
![N-(dibenzo[b,d]furan-3-yl)-2,6-dimethoxybenzamide](/img/structure/B4105626.png)

![N-{1-[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4105642.png)

![3-NITRO-N-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-1-BENZENESULFONAMIDE](/img/structure/B4105650.png)
![ethyl 4-(3-allyl-4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-1-imidazolidinyl)benzoate](/img/structure/B4105651.png)
![ethyl 2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4105655.png)


![1-phenyl-4-[4-(1-piperidinylacetyl)-1-piperazinyl]phthalazine](/img/structure/B4105687.png)

